![molecular formula C13H11N5O B2894910 4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 305851-85-8](/img/structure/B2894910.png)
4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” is a compound that belongs to the class of 1,2,4-triazines. 1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure with the general formula C3H3N3 . They and their derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .
Aplicaciones Científicas De Investigación
Dihydrofolate Reductase Inhibition
This compound has been identified as an inhibitor of the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of tetrahydrofolate, which is essential for DNA synthesis. Therefore, inhibitors of DHFR are valuable in the treatment of diseases where cell division is rapid, such as:
- Bacterial Infections : By inhibiting DHFR, the compound can prevent bacteria from synthesizing DNA, thus acting as an antibacterial agent .
- Parasitic Infections : Similar to its antibacterial application, it can be used to treat parasitic infections that rely on rapid cell division .
- Cancer Therapy : As cancer cells divide rapidly, DHFR inhibitors can be used in chemotherapy to slow down or stop the growth of cancer cells .
Antifolate Properties
Compounds with antifolate properties are being extensively investigated for their potential to act as DHFR inhibitors. The specific structure of this compound, particularly the amino group at position 2, is believed to be critical for effective interaction with DHFR .
Synthesis of Analog Compounds
The compound serves as a starting point for the synthesis of a series of analogs. These analogs are studied for their biological activity and potential as DHFR inhibitors, which could lead to the development of new medications .
Prototropic Tautomerism Studies
The compound exhibits prototropic tautomerism, and studies on its dihydro analogs have provided insights into the predominance of the 3,4-dihydro form in DMSO solutions. This has implications for understanding the stability and reactivity of such compounds .
Molecular Interaction Studies
Research into the influence of substituents at position 4 and the degree of saturation of the heterocycle on the properties of these derivatives has been conducted. This helps in understanding how structural changes affect the interaction with biological targets .
Pharmacological Research
The compound’s ability to inhibit DHFR makes it a candidate for pharmacological research, aiming to discover new drugs with improved efficacy and reduced side effects for the treatment of various diseases .
Chemical Property Analysis
The compound’s chemical properties, such as melting point, boiling point, density, and molecular weight, are analyzed to understand its behavior in different environments and its suitability for various applications .
Drug Design and Development
The compound’s structure and activity profile make it a valuable model in drug design and development. By modifying its structure, researchers can design new compounds with targeted properties for specific therapeutic applications .
Propiedades
IUPAC Name |
4-(furan-2-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c14-12-16-11(10-6-3-7-19-10)18-9-5-2-1-4-8(9)15-13(18)17-12/h1-7,11H,(H3,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVHEKCVJYJHNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.